3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVQKWHMNGXGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride in the presence of a catalyst.
Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(2-phenylmorpholin-4-yl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Biological Activity
3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the benzamide class and is characterized by the presence of dichloro substituents on the benzene ring and a morpholine moiety linked through an ethyl chain. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and drug development.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure includes:
- Benzamide moiety : Provides a platform for biological interaction.
- Chlorine substituents : Influence the compound's reactivity and biological properties.
- Morpholine ring : Contributes to the compound's pharmacological profile.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticonvulsant Activity : Preliminary studies suggest that similar compounds in this class may have anticonvulsant properties mediated through interactions with benzodiazepine receptors .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For instance, related compounds have shown inhibitory effects on α-glucosidase and acetylcholinesterase .
- Antimicrobial Properties : Certain derivatives of benzamide have demonstrated antimicrobial activities, which could be extrapolated to this compound, suggesting potential applications in treating infections.
Study 1: Anticonvulsant Screening
A study conducted on various benzamide derivatives highlighted that compounds with similar structures exhibited significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism was attributed to modulation of GABAergic pathways .
Study 2: Enzyme Inhibition Assay
In vitro assays assessing the inhibitory effects of similar compounds on α-glucosidase revealed that certain substitutions significantly enhanced potency. This suggests that this compound could also exhibit substantial enzyme inhibition depending on its specific interactions with active sites .
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dichloro substitution, morpholine ring | Potential anticonvulsant, enzyme inhibition |
| N-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole | Fluorine substitution | Anticonvulsant activity mediated by benzodiazepine receptors |
| N-[2-(2-pyrrolidin-2-ylethyl)phenyl]benzamide | Pyrrolidine ring | Antimicrobial properties observed |
The mechanisms through which this compound exerts its biological effects likely involve:
- Molecular Interactions : The compound may form hydrogen bonds with critical residues in enzyme active sites, leading to inhibition of enzymatic activity.
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Morpholine vs.
- Halogenation : The 3,4-dichloro substitution is shared across benzamide derivatives (e.g., ), which may enhance electron-withdrawing effects, stabilizing the amide bond and influencing receptor binding .
- Iodo vs. Phenyl Substituents: ’s iodo-substituted benzamide introduces steric bulk and lipophilicity, contrasting with the phenylmorpholino group’s balance of polarity and aromaticity .
Table 2: Hypothetical Property Comparison
Notes:
- *Bioactivity inferred from structural analogs. ’s benzamide derivatives are studied for antitubercular activity, suggesting the target compound may share similar applications .
- Morpholino groups are often utilized in drug design for their balanced solubility and metabolic stability, contrasting with ’s lipophilic cyclohexyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
